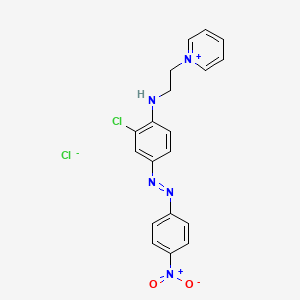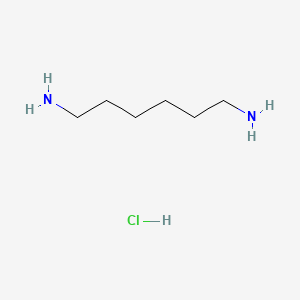
Hexamethylenediamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexamethylenediamine hydrochloride is an organic compound with the formula C₆H₁₆N₂·HCl. It is a derivative of hexamethylenediamine, a diamine consisting of a hexamethylene hydrocarbon chain terminated with amine functional groups. This compound is typically found as a colorless crystalline solid and is known for its strong amine odor. It is widely used in the production of polymers, particularly nylon 66, and serves as a crucial intermediate in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexamethylenediamine hydrochloride is primarily synthesized through the hydrogenation of adiponitrile. The reaction involves the following steps:
Hydrocyanation of Butadiene: Adiponitrile is produced by the hydrocyanation of butadiene.
Hydrogenation: Adiponitrile is then hydrogenated in the presence of ammonia, using catalysts such as cobalt and iron, to produce hexamethylenediamine.
Industrial Production Methods: The industrial production of this compound involves the hydrogenation of molten adiponitrile diluted with ammonia. An alternative method uses Raney nickel as the catalyst and adiponitrile diluted with hexamethylenediamine itself as the solvent. This process operates without ammonia and at lower pressure and temperature .
Análisis De Reacciones Químicas
Types of Reactions: Hexamethylenediamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted diamines.
Aplicaciones Científicas De Investigación
Hexamethylenediamine hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of hexamethylenediamine hydrochloride involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Hexamethylenediamine hydrochloride can be compared with other similar compounds such as:
Pentylamine: A shorter chain diamine with similar reactivity but different physical properties.
Cadaverine: A diamine with a similar structure but different applications, primarily in the study of putrefaction.
Methylhexanamine: A structurally similar compound with different industrial applications.
Uniqueness: this compound is unique due to its specific chain length and functional groups, making it particularly suitable for the production of nylon 66 and other polymers .
Propiedades
Número CAS |
2088-79-1 |
|---|---|
Fórmula molecular |
C6H17ClN2 |
Peso molecular |
152.66 g/mol |
Nombre IUPAC |
hexane-1,6-diamine;hydrochloride |
InChI |
InChI=1S/C6H16N2.ClH/c7-5-3-1-2-4-6-8;/h1-8H2;1H |
Clave InChI |
LDFVINFJZGUOAZ-UHFFFAOYSA-N |
SMILES canónico |
C(CCCN)CCN.Cl |
Números CAS relacionados |
6055-52-3 124-09-4 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Dodecyl 4-chloro-3,5-bis[(4,4-dimethyl-1,3-dioxopentyl)amino]benzoate](/img/structure/B12687970.png)




